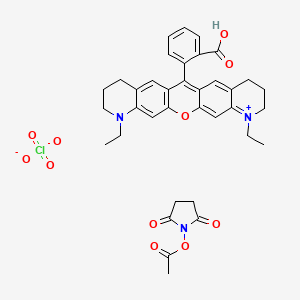
Atto 565 NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atto 565 NHS ester is a fluorescent label belonging to the class of rhodamine dyes. It is widely used in life sciences for labeling DNA, RNA, and proteins. The compound is known for its strong absorption, high fluorescence quantum yield, and high thermal and photo-stability, making it suitable for single-molecule detection applications and high-resolution microscopy such as PALM, dSTORM, and STED .
Preparation Methods
Synthetic Routes and Reaction Conditions
Atto 565 NHS ester is synthesized by reacting the rhodamine dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization and chromatography to remove impurities and obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Atto 565 NHS ester primarily undergoes substitution reactions where the NHS ester group reacts with amino groups in proteins, peptides, or other amino-containing compounds. This reaction forms a stable amide bond between the dye and the target molecule .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, dimethylformamide, dimethyl sulfoxide.
Conditions: The reaction is typically carried out at a pH range of 8.0 to 9.0 to ensure the amino groups are unprotonated and reactive
Major Products
The major product of the reaction is the labeled protein or peptide, where the Atto 565 dye is covalently attached to the target molecule via an amide bond .
Scientific Research Applications
Atto 565 NHS ester is extensively used in various scientific research applications:
Chemistry: Used in fluorescence resonance energy transfer (FRET) experiments to study molecular interactions
Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for imaging and detection in fluorescence microscopy
Medicine: Utilized in diagnostic assays and flow cytometry to detect and quantify specific biomolecules
Industry: Applied in the development of biosensors and other analytical devices for detecting biological and chemical substances
Mechanism of Action
Atto 565 NHS ester exerts its effects by forming a chemically stable amide bond with amino groups in target molecules. The dye’s strong absorption and high fluorescence quantum yield enable efficient detection and imaging of labeled molecules. The molecular targets include proteins, peptides, and nucleic acids, and the pathways involved are primarily related to fluorescence-based detection and imaging .
Comparison with Similar Compounds
Similar Compounds
- Atto 488 NHS ester
- Atto 532 NHS ester
- Atto 590 NHS ester
- Atto 647 NHS ester
Uniqueness
Atto 565 NHS ester stands out due to its optimal excitation and emission wavelengths (564 nm and 590 nm, respectively), which provide high sensitivity and resolution in fluorescence imaging applications. Its high thermal and photo-stability also make it suitable for long-term imaging experiments .
Properties
Molecular Formula |
C36H38ClN3O11 |
|---|---|
Molecular Weight |
724.2 g/mol |
IUPAC Name |
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate |
InChI |
InChI=1S/C30H30N2O3.C6H7NO4.ClHO4/c1-3-31-13-7-9-19-15-23-27(17-25(19)31)35-28-18-26-20(10-8-14-32(26)4-2)16-24(28)29(23)21-11-5-6-12-22(21)30(33)34;1-4(8)11-7-5(9)2-3-6(7)10;2-1(3,4)5/h5-6,11-12,15-18H,3-4,7-10,13-14H2,1-2H3;2-3H2,1H3;(H,2,3,4,5) |
InChI Key |
OSWZCOHJOXZUCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=CC=CC=C6C(=O)O)CC.CC(=O)ON1C(=O)CCC1=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)
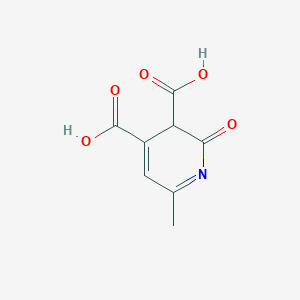
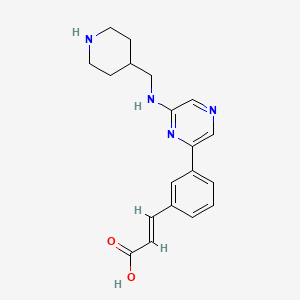

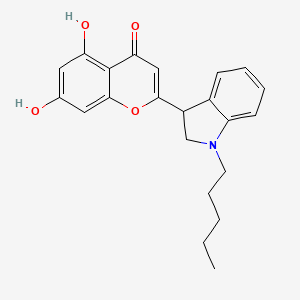
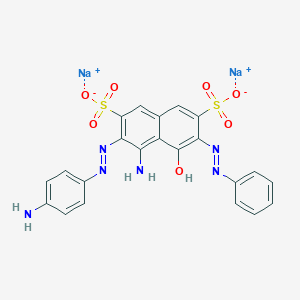
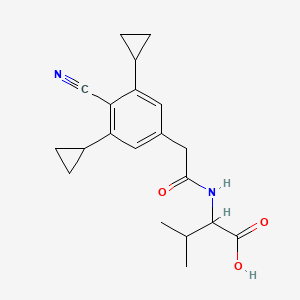
![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)
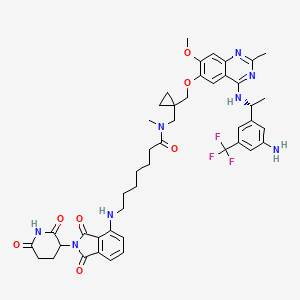
![2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B15136043.png)
![(10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one](/img/structure/B15136044.png)

![methyl 2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-11-hydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B15136051.png)
![7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone](/img/structure/B15136058.png)
